7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes difluoromethyl, nitrophenyl, phenyl, and tetrahydropyrazolopyrimidine groups
Properties
Molecular Formula |
C26H21F2N5O4 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H21F2N5O4/c27-24(28)23-14-22(16-7-3-1-4-8-16)31-25-21(15-29-32(23)25)26(34)30-17-11-18(33(35)36)13-20(12-17)37-19-9-5-2-6-10-19/h1-13,15,22-24,31H,14H2,(H,30,34) |
InChI Key |
TZAWLZKPHRWXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate hydrazine and diketone precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions to ensure selective incorporation.
Attachment of the nitrophenyl and phenoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups at the phenoxy position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s difluoromethyl and nitrophenyl groups can be exploited for the development of enzyme inhibitors or receptor modulators. These functional groups are known to interact with biological targets, potentially leading to the discovery of new therapeutic agents .
Medicine
The presence of the difluoromethyl group can enhance the metabolic stability of drug candidates, while the nitrophenyl group can provide specific interactions with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure can impart desirable characteristics such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. The nitrophenyl group can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 7-(TRIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 7-(METHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-N~3~-(3-NITRO-5-PHENOXYPHENYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
